1-Phenoxy-3-vinylbenzene
Overview
Description
1-Phenoxy-3-vinylbenzene is an organic compound with the molecular formula C14H12O It is characterized by a phenoxy group attached to a benzene ring, which is further substituted with a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxy-3-vinylbenzene can be synthesized through various methods. One common approach involves the isomerizing metathesis of 1-(non-8-en-1-yl)-3-phenoxybenzene, which yields a mixture of this compound and 1-phenoxy-3-(prop-1-en-1-yl)benzene . The crude mixture is then purified through filtration and further metathesized using specific catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents, such as dichloromethane or 2-methyl tetrahydrofuran, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, maintaining the aromaticity of the ring.
Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to yield corresponding hydrocarbons.
Addition Reactions: The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Phenolic compounds.
Reduction: Hydrocarbons.
Scientific Research Applications
1-Phenoxy-3-vinylbenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-vinylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The phenoxy group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The vinyl group provides a site for addition reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 1-Phenoxy-2-vinylbenzene
- 1-Phenoxy-4-vinylbenzene
- 3-Phenoxy-1-vinylbenzene
Comparison: 1-Phenoxy-3-vinylbenzene is unique due to the specific positioning of the phenoxy and vinyl groups, which influences its reactivity and applications.
Properties
IUPAC Name |
1-ethenyl-3-phenoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h2-11H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCUAHOXDLTZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346832 | |
Record name | 1-Phenoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63444-54-2 | |
Record name | 1-Phenoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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